molecular formula C19H28N4O4 B2538389 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide CAS No. 941984-47-0

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide

Cat. No. B2538389
CAS RN: 941984-47-0
M. Wt: 376.457
InChI Key: YQDGOTISPIWHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an ethoxy group, a pyrimidinone ring, and an acetamide group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties can be predicted based on its structure, such as its solubility and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to the given chemical structure, particularly those incorporating pyrimidinone and oxazinone derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, and many of these compounds exhibited good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Novel derivatives have been synthesized from related starting materials and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities. These findings suggest the potential of pyrimidine derivatives in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Radiosynthesis for Imaging Applications

The radiosynthesis of derivatives for imaging the translocator protein (18 kDa) with PET has been explored. This includes compounds designed with a fluorine atom in their structure to allow labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. Such applications underscore the utility of pyrimidine derivatives in diagnostic imaging and molecular medicine (F. Dollé et al., 2008).

Synthesis and Biological Evaluation

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the broad spectrum of biological activities that pyrimidine derivatives can exhibit. These compounds were screened for cytotoxic activities against various cancer cell lines, providing insights into the potential for developing new anticancer therapies (A. Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have biological activity, but this would need to be confirmed through experimental studies .

Future Directions

Future research on this compound could involve elucidating its synthesis and reactions, determining its physical and chemical properties, and investigating any potential biological activity .

properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-8-27-16-13(6)9-20-17-15(16)18(25)22(19(26)21(17)7)10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGOTISPIWHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N(C(C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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